AtuD Exhibits 11.25-Fold Higher Affinity for Citronellyl-CoA vs. Paralogous PA1535
In a direct head-to-head comparison of two homologous acyl-CoA dehydrogenases from P. aeruginosa, the primary AtuD enzyme displays an 11.25-fold higher affinity (lower Km) for citronellyl-CoA compared to the paralogous PA1535 gene product [1]. Purified AtuD showed a Km of 1.6 µM, while PA1535 showed a Km of 18 µM for the same substrate under identical assay conditions [1]. This kinetic difference defines AtuD as the physiological, high-affinity dehydrogenase specifically dedicated to citronellyl-CoA turnover in the Atu pathway.
| Evidence Dimension | Michaelis-Menten constant (Km) for citronellyl-CoA |
|---|---|
| Target Compound Data | Km = 1.6 µM (with AtuD enzyme) |
| Comparator Or Baseline | Km = 18 µM (with PA1535 enzyme, paralogous dehydrogenase from same organism) |
| Quantified Difference | 11.25-fold lower Km (higher affinity) with AtuD |
| Conditions | Purified recombinant proteins expressed in E. coli; assay at pH 7.0, 30°C; optical enzyme assay with 2,6-dichlorophenolindophenol as electron acceptor |
Why This Matters
Researchers requiring native, physiologically relevant kinetic parameters for the Atu pathway must use citronellyl-CoA with AtuD; using PA1535 introduces a >10-fold affinity penalty that misrepresents in vivo turnover dynamics.
- [1] Förster-Fromme K, Chattopadhyay A, Jendrossek D. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for citronellyl-CoA. Microbiology. 2008;154(Pt 3):789-796. View Source
